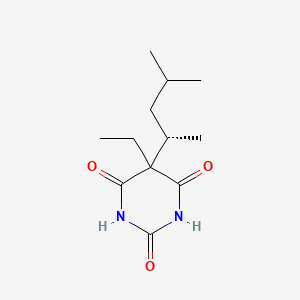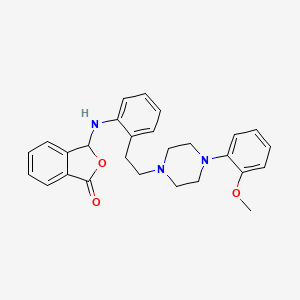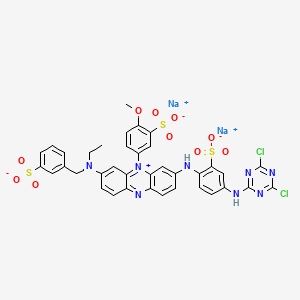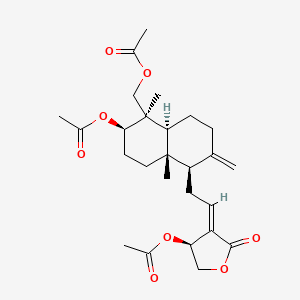
Triacetylandrographolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetylandrographolide is a derivative of andrographolide, a bicyclic diterpenoid lactone found in the plant Andrographis paniculata. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triacetylandrographolide is synthesized by acetylating andrographolide. The process involves reacting andrographolide with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using andrographolide extracted from Andrographis paniculata. The process is optimized for yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Triacetylandrographolide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce double bonds within the molecule.
Substitution: This reaction can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Reagents such as halogens or nucleophiles are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Potential use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Triacetylandrographolide exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins and enzymes involved in inflammation, cancer cell proliferation, and viral replication.
Vergleich Mit ähnlichen Verbindungen
Andrographolide: The parent compound with similar therapeutic properties but lower potency.
14-Deoxyandrographolide: A derivative with modified biological activity.
Neoandrographolide: Another derivative with distinct pharmacological effects.
Uniqueness: Triacetylandrographolide stands out due to its enhanced bioavailability and potency compared to its parent compound and other derivatives. Its acetylation increases its lipophilicity, allowing better cellular uptake and improved therapeutic efficacy .
Eigenschaften
CAS-Nummer |
79233-05-9 |
|---|---|
Molekularformel |
C26H36O8 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
[(1R,2R,4aS,5R,8aS)-2-acetyloxy-5-[(2E)-2-[(4S)-4-acetyloxy-2-oxooxolan-3-ylidene]ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C26H36O8/c1-15-7-10-22-25(5,12-11-23(34-18(4)29)26(22,6)14-32-16(2)27)20(15)9-8-19-21(33-17(3)28)13-31-24(19)30/h8,20-23H,1,7,9-14H2,2-6H3/b19-8+/t20-,21-,22+,23-,25+,26+/m1/s1 |
InChI-Schlüssel |
KJFJXGDQSMGFTO-GSGGYZLZSA-N |
Isomerische SMILES |
CC(=O)OC[C@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1OC(=O)C)C)C/C=C/3\[C@@H](COC3=O)OC(=O)C)C |
Kanonische SMILES |
CC(=O)OCC1(C2CCC(=C)C(C2(CCC1OC(=O)C)C)CC=C3C(COC3=O)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


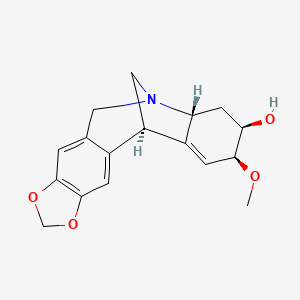

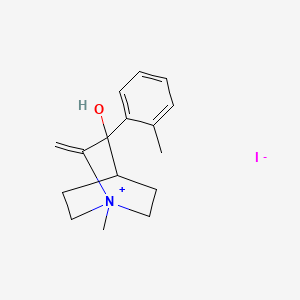
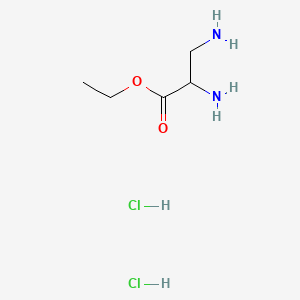
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
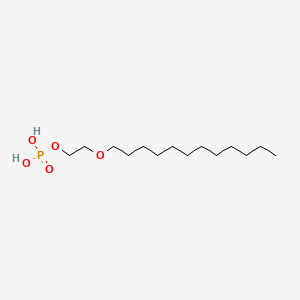
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
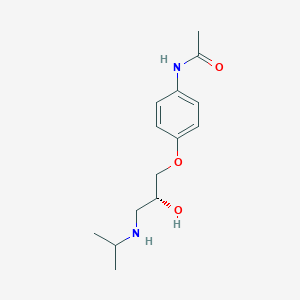
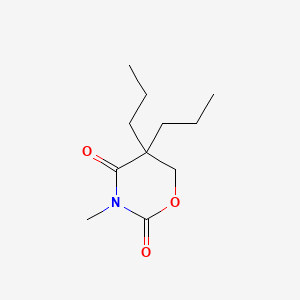
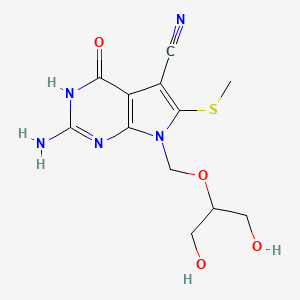
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
